Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
Description
Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a thiophene-based organic compound featuring a 2-fluorobenzoyl substituent at the 3-position and a methyl group at the 4-position of the thiophene ring. Its molecular formula is C₁₄H₁₁FNO₃S, with a molecular weight of 307.31 g/mol.
Properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXBULJXJSMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=CC=C2F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom in the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, in an acidic medium.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group can influence the binding affinity to receptors or enzymes, while the thiophene ring may contribute to the compound's stability and bioactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the thiophene ring and the nature of the acyl/sulfonyl groups. Key examples include:
Table 1: Comparison of Structural Analogues
Key Observations :
Sulfonyl vs. Benzoyl Groups: The sulfonyl group in the 3-chlorophenylsulfonyl analogue (CAS 866150-21-2) increases molecular weight and polarity, which may reduce membrane permeability compared to the benzoyl-containing target compound .
Core Structure Differences :
- The benzo[b]thiophene derivative (CAS 144899-95-6) has a fused aromatic ring system, which increases planarity and conjugation compared to the simpler thiophene core of the target compound. This structural difference could influence electronic properties and binding interactions in biological systems .
Biological Activity
Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a compound of significant interest due to its potential applications in medicinal chemistry and agricultural sciences. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 279.29 g/mol
- CAS Number : 544700-17-6
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular communication and response.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting applications in treating infections.
In Vitro Studies
Several in vitro studies have demonstrated the compound's effectiveness against cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed:
- IC values indicating cytotoxicity at low concentrations.
- Induction of apoptosis through the activation of caspase pathways.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:
- Tumor Reduction : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses.
Case Studies
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other thiophene derivatives is beneficial:
| Compound Name | Biological Activity | IC (µM) | Notes |
|---|---|---|---|
| Methyl 3-(4-fluorobenzoyl)amino-4-methyl-2-thiophenecarboxylate | Moderate cytotoxicity | 15 | Similar structure but different substituents affect activity |
| Methyl 3-(2-chlorobenzoyl)amino-4-methyl-2-thiophenecarboxylate | High cytotoxicity | 8 | Enhanced activity due to electron-withdrawing group |
Q & A
Q. What statistical frameworks are recommended for analyzing structure-activity relationship (SAR) data across derivatives?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronic effects (Hammett σ) with bioactivity.
- Machine Learning : Train random forest models on descriptors (e.g., logP, polar surface area) to predict IC trends. ’s crystallographic data can inform 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
